(Benzylsulfanyl)acetonitrile

説明

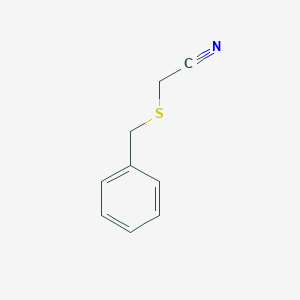

Structure

3D Structure

特性

IUPAC Name |

2-benzylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQUKUCRNPUBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510821 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-30-9 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (Benzylsulfanyl)acetonitrile

Executive Summary: (Benzylsulfanyl)acetonitrile, also known as 2-(benzylthio)acetonitrile, is a valuable bifunctional molecule featuring both a nitrile and a thioether group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry and drug development.[1][2] This guide provides a detailed methodology for the synthesis of (Benzylsulfanyl)acetonitrile via a phase-transfer catalyzed S-alkylation reaction. It further outlines a comprehensive characterization protocol using modern spectroscopic techniques to ensure the structural integrity and purity of the synthesized compound.

Introduction: The Synthetic Utility of (Benzylsulfanyl)acetonitrile

In the landscape of pharmaceutical research and development, the demand for novel molecular scaffolds is incessant. (Benzylsulfanyl)acetonitrile serves as a key building block due to its distinct reactive sites. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, while the thioether linkage offers opportunities for oxidation or further functionalization.[3][4] Its utility is particularly noted in the synthesis of heterocyclic compounds, which form the core of many bioactive agents.[5][6]

This guide presents an efficient and robust synthesis based on the nucleophilic substitution of chloroacetonitrile with benzyl mercaptan. The chosen methodology employs phase-transfer catalysis, a powerful technique in green chemistry that enhances reaction rates, improves yields, and obviates the need for harsh anhydrous solvents.[7][8]

Synthesis of (Benzylsulfanyl)acetonitrile

Reaction Principle and Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation is the S-alkylation of benzyl mercaptan.

-

Deprotonation: Benzyl mercaptan (pKa ≈ 9.43) is a weak acid.[9] In the presence of a strong base, such as sodium hydroxide, it is deprotonated to form the sodium benzylthiolate salt. This thiolate anion is a significantly more potent nucleophile than the neutral thiol.

-

Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of chloroacetonitrile. This carbon is susceptible to attack because it is bonded to both a chlorine atom (an effective leaving group) and an electron-withdrawing nitrile group.

-

Displacement: The attack occurs in a single concerted step, displacing the chloride ion and forming the new carbon-sulfur bond, yielding the desired product, (Benzylsulfanyl)acetonitrile.

The Critical Role of Phase-Transfer Catalysis

A significant challenge in this synthesis is the mutual insolubility of the reactants. Benzyl mercaptan and chloroacetonitrile are soluble in organic solvents, whereas the base (sodium hydroxide) is soluble only in water. Phase-transfer catalysis elegantly overcomes this immiscibility.[10][11]

A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction. The lipophilic cation of the PTC pairs with the hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase.[12] In the organic phase, the hydroxide deprotonates the benzyl mercaptan. The resulting thiolate anion then pairs with the PTC cation and remains in the organic phase, where it can readily react with chloroacetonitrile.[7] This process dramatically accelerates the reaction, allowing it to proceed efficiently at moderate temperatures.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Benzyl mercaptan has an extremely unpleasant odor. Chloroacetonitrile is toxic and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Reagents & Materials:

-

Benzyl mercaptan (1.0 eq)

-

Chloroacetonitrile (1.1 eq)[13]

-

Sodium hydroxide (1.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl mercaptan (e.g., 10.0 g, 80.5 mmol) and dichloromethane (100 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.8 g, 120.8 mmol) in deionized water (50 mL) and add the tetrabutylammonium bromide (e.g., 1.3 g, 4.0 mmol). Stir until fully dissolved.

-

Add the aqueous base/catalyst solution to the flask containing the benzyl mercaptan.

-

Begin vigorous stirring to ensure thorough mixing of the two phases.

-

Add chloroacetonitrile (e.g., 6.7 g, 88.6 mmol) dropwise to the reaction mixture over 10 minutes using a dropping funnel. An exotherm may be observed.

-

Continue to stir the mixture vigorously at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.

-

Extract the remaining aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification

The crude (Benzylsulfanyl)acetonitrile can be purified by vacuum distillation to yield a colorless liquid. Alternatively, for higher purity, purification can be achieved via flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate (e.g., 9:1 v/v).

Structural Elucidation and Characterization

Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.[14]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for purified (Benzylsulfanyl)acetonitrile.[15]

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.40-7.28 (m, 5H, Ar-H ), δ 3.83 (s, 2H, S-CH₂ -Ph), δ 3.25 (s, 2H, S-CH₂ -CN) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 136.8 (Ar-C ), δ 129.1 (2C, Ar-C H), δ 128.8 (2C, Ar-C H), δ 127.7 (Ar-C H), δ 116.9 (C N), δ 37.2 (S-C H₂-Ph), δ 21.8 (S-C H₂-CN) |

| FT-IR (Neat) | Wavenumber (cm⁻¹) | ~3060, 3030 (C-H, sp²), ~2930 (C-H, sp³), ~2250 (C≡N, sharp, medium), ~1495, 1455 (C=C, aromatic) |

| Mass Spec. (EI) | Mass-to-Charge (m/z) | 163 (M⁺), 91 ([C₇H₇]⁺, tropylium ion, base peak) |

Detailed Spectral Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The multiplet between 7.28-7.40 ppm integrates to 5 protons, characteristic of a monosubstituted benzene ring. The two sharp singlets, each integrating to 2 protons, are diagnostic. The downfield singlet at 3.83 ppm corresponds to the benzylic protons adjacent to the sulfur atom, while the upfield singlet at 3.25 ppm corresponds to the methylene protons adjacent to both the sulfur and the nitrile group.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The signal at 116.9 ppm is characteristic of a nitrile carbon. The four signals in the aromatic region (127-137 ppm) account for all six carbons of the phenyl ring. The two aliphatic signals at 37.2 and 21.8 ppm correspond to the benzylic and the α-nitrile carbons, respectively, confirming the successful S-alkylation.

-

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the sharp, medium-intensity absorption band around 2250 cm⁻¹.[16] This peak is a classic indicator of the C≡N stretching vibration, confirming the presence of the nitrile functional group.

-

Mass Spectrometry (MS): Electron impact mass spectrometry will show a molecular ion (M⁺) peak at m/z = 163, corresponding to the molecular weight of the compound (C₉H₉NS).[15] The most prominent feature (base peak) is typically found at m/z = 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the C-S bond and rearrangement of the resulting benzyl cation.

Experimental Workflow Visualization

The overall process from starting materials to the fully characterized product is outlined in the workflow diagram below.

Caption: Synthetic workflow for (Benzylsulfanyl)acetonitrile.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of (Benzylsulfanyl)acetonitrile using a phase-transfer catalyzed S-alkylation reaction. The protocol is well-suited for laboratory-scale preparation, offering high yields and operational simplicity. Furthermore, the comprehensive characterization data provided, covering NMR, IR, and mass spectrometry, establishes a clear and verifiable analytical standard for the compound. This ensures that researchers and drug development professionals can produce and validate this important synthetic intermediate with a high degree of confidence.

References

Click to expand

-

Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link].

-

NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available from: [Link].

- Google Patents. Process for the purification of acetonitrile.

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and theoretical comparative study on 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, a potential bioactive agent. Available from: [Link].

-

PubChem. 2-(Benzylsulfanyl)acetonitrile. National Center for Biotechnology Information. Available from: [Link].

-

OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link].

- Google Patents. Method for preparation of benzyl mercaptan.

-

RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Available from: [Link].

-

Romer Labs. Acetonitrile extraction. Food & Feed Analysis. Available from: [Link].

-

PubMed. Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. National Library of Medicine. Available from: [Link].

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. Available from: [Link].

- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

NISCAIR. Note An efficient route for the synthesis of chloroacetic anhydride and benzyl mercaptan. Available from: [Link].

-

Wikipedia. Phase-transfer catalyst. Available from: [Link].

-

PubMed. Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent. National Library of Medicine. Available from: [Link].

-

ResearchGate. Purification of Acetonitrile. Available from: [Link].

-

International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link].

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available from: [Link].

-

Organic Syntheses Procedure. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link].

-

arXiv. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Available from: [Link].

-

ResearchGate. Route to phenylsulfonyl acetonitrile. Available from: [Link].

-

St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC). Available from: [Link].

-

ResearchGate. Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent | Request PDF. Available from: [Link].

-

Organic Syntheses Procedure. CHLOROACETONITRILE. Available from: [Link].

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available from: [Link].

-

ResearchGate. Synthetic strategies to 2-phenylacetonitrile. Available from: [Link].

-

Dalal Institute. Phase Transfer Catalysis. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link].

- Google Patents. Chloroacetonitrile synthesis.

-

Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available from: [Link].

-

Sciencemadness Discussion Board. acetonitrile synthesis. Available from: [Link].

-

Wikipedia. Benzyl mercaptan. Available from: [Link].

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Available from: [Link].

-

Wikipedia. Benzyl cyanide. Available from: [Link].

Sources

- 1. Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. laballey.com [laballey.com]

- 3. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. ijirset.com [ijirset.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-(Benzylsulfanyl)acetonitrile | C9H9NS | CID 12825490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (Benzylsulfanyl)acetonitrile

This guide provides a comprehensive technical overview of (Benzylsulfanyl)acetonitrile (also known as 2-(benzylthio)acetonitrile), a versatile nitrile compound relevant to researchers, scientists, and professionals in drug development and synthetic organic chemistry. This document delves into its core physicochemical properties, analytical characterization, synthesis, and safe handling protocols, offering field-proven insights grounded in established scientific principles.

Introduction

(Benzylsulfanyl)acetonitrile is an organic compound featuring a benzyl group attached to an acetonitrile moiety via a thioether linkage. This unique combination of a nitrile, a thioether, and an aromatic ring makes it a valuable building block in organic synthesis. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the sulfur atom can be oxidized to sulfoxides and sulfones, opening pathways to a diverse range of molecular architectures. Understanding its fundamental properties is critical for its effective application in research and development, particularly in the synthesis of novel heterocyclic compounds and potential therapeutic agents.[1]

Section 1: Chemical Identity and Molecular Structure

A clear definition of a compound's identity is the foundation of all scientific investigation. (Benzylsulfanyl)acetonitrile is unambiguously identified by its unique chemical identifiers and molecular structure.

Table 1: Chemical Identifiers for (Benzylsulfanyl)acetonitrile

| Identifier | Value | Source |

| IUPAC Name | 2-(benzylsulfanyl)acetonitrile | PubChem[2] |

| CAS Number | 17377-30-9 | PubChem[2] |

| Molecular Formula | C₉H₉NS | PubChem[2] |

| Molecular Weight | 163.24 g/mol | PubChem[2], American Elements[3] |

| InChI Key | LMQUKUCRNPUBOF-UHFFFAOYSA-N | PubChem[2], American Elements[3] |

| SMILES | C1=CC=C(C=C1)CSCC#N | PubChem[2], American Elements[3] |

The molecular structure, depicted below, consists of a phenylmethyl (benzyl) group linked by a sulfur atom to the α-carbon of an acetonitrile molecule. This structure dictates its reactivity and physical properties.

Caption: Molecular Structure of (Benzylsulfanyl)acetonitrile.

Section 2: Physicochemical Properties

The physical state and solubility of a compound are paramount for designing experimental conditions, from reaction setups to purification and formulation. While specific experimental data for some properties of (Benzylsulfanyl)acetonitrile are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | Liquid | At standard temperature and pressure. | American Elements[3] |

| Boiling Point | ~130-135 °C at 2 mmHg | Estimated based on related structures like Phenylacetonitrile (233-234 °C at atm).[4] High boiling point due to molecular weight and polarity. | N/A |

| Melting Point | Not available | Likely below 0 °C, as it is a liquid at room temperature. | N/A |

| Density | ~1.08 g/mL | Estimated. Phenylacetonitrile has a density of 1.015 g/mL.[4] The presence of sulfur increases the density. | N/A |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane, THF). | The molecule is largely nonpolar, dominated by the benzyl group. The nitrile group adds some polarity but not enough for significant aqueous solubility. | [5] |

| Storage Temperature | Room Temperature | Store in a cool, dry, well-ventilated area. | American Elements[3] |

Section 3: Synthesis and Purification

The most common and efficient synthesis of (Benzylsulfanyl)acetonitrile involves the nucleophilic substitution of a haloacetonitrile with benzyl mercaptan (phenylmethanethiol) or, more conveniently, by reacting an alkali metal salt of thiocyanate with a benzyl halide followed by reaction with an α-haloacetonitrile. A robust and widely applicable method is the S-alkylation of a mercaptan, which provides a clean and high-yielding route.

Causality in Experimental Design

The choice of a strong base (like sodium hydride or sodium ethoxide) is critical to deprotonate the thiol, forming the highly nucleophilic thiolate anion. An aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile is chosen to solvate the cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction. The reaction is typically run at room temperature to prevent side reactions.

Detailed Experimental Protocol: Synthesis via S-Alkylation

Objective: To synthesize (Benzylsulfanyl)acetonitrile from benzyl mercaptan and chloroacetonitrile.

Materials:

-

Benzyl mercaptan (phenylmethanethiol)

-

Chloroacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Thiolate Formation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF, maintaining the temperature below 10 °C with an ice bath.

-

Mercaptan Addition: Slowly add benzyl mercaptan (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir for 30 minutes at room temperature after the addition is complete to ensure full formation of the sodium benzyl thiolate.

-

Alkylation: Cool the reaction mixture again in an ice bath. Add chloroacetonitrile (1.05 equivalents) dropwise, ensuring the temperature does not exceed 20 °C.

-

Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (Benzylsulfanyl)acetonitrile.[6]

Caption: Workflow for the Synthesis of (Benzylsulfanyl)acetonitrile.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Aromatic Protons (C₆H₅): A complex multiplet is expected in the range of δ 7.2-7.4 ppm, integrating to 5 protons.[7]

-

Benzyl CH₂ (Ar-CH₂-S): A sharp singlet is expected around δ 3.8 ppm, integrating to 2 protons. The chemical shift is downfield due to the adjacent sulfur and aromatic ring.

-

Acetonitrile CH₂ (S-CH₂-CN): A singlet is expected around δ 3.2 ppm, integrating to 2 protons. This signal is shifted downfield by the adjacent sulfur and nitrile groups.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Aromatic Carbons: Signals are expected between δ 127-137 ppm.

-

Nitrile Carbon (C≡N): A characteristic signal appears around δ 117 ppm.

-

Benzyl Carbon (Ar-CH₂): A signal is expected around δ 36 ppm.

-

Acetonitrile Carbon (S-CH₂): A signal is expected around δ 20 ppm.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C₆H₅ | 7.2 - 7.4 (multiplet, 5H) | 127.0 - 137.0 |

| Ar-CH₂-S | ~3.8 (singlet, 2H) | ~36.0 |

| S-CH₂-CN | ~3.2 (singlet, 2H) | ~20.0 |

| C≡N | N/A | ~117.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

-

C≡N Stretch: A sharp, medium-intensity absorption band is the most telling feature, expected in the range of 2240-2260 cm⁻¹. The intensity is moderate because the dipole moment change is not as large as in a carbonyl.

-

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Medium to strong bands appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Two characteristic bands appear in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: This vibration is often weak and difficult to assign definitively, appearing in the fingerprint region (600-800 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H (Aromatic) | 3030 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Using a technique like electrospray ionization (ESI) or electron ionization (EI), the molecular ion and its characteristic fragments can be observed.[9][10]

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 163.

-

Major Fragmentation Pathways:

-

Tropylium Cation: The most prominent peak in the spectrum is often the tropylium ion at m/z = 91, resulting from the cleavage of the C-S bond and rearrangement of the benzyl fragment. This is a hallmark of benzyl-containing compounds.

-

Loss of the Nitrile Group: Cleavage of the CH₂-CN bond can lead to a fragment at m/z = 123 ([M-CH₂CN]⁺).

-

Caption: Standard Analytical Workflow for Structural Verification.

Section 5: Safety, Handling, and Storage

(Benzylsulfanyl)acetonitrile, like many nitriles, must be handled with care due to its potential toxicity. The nitrile group can be metabolized to release cyanide, and the compound itself may be harmful.

GHS Hazard Classification (Anticipated):

-

H301 + H311: Toxic if swallowed or in contact with skin.

-

H330: Fatal if inhaled.

-

H402: Harmful to aquatic life.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[12]

-

Eye Protection: Use chemical safety glasses and a face shield.[12]

-

Lab Coat: A standard lab coat is required.

First Aid Measures

-

Inhalation: SPEED IS ESSENTIAL. Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[12]

-

Note to Physician: Exposure should be treated as potential cyanide poisoning.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations. Do not allow it to enter drains.

References

- Kasturi Aromatics. (n.d.). Product Identification: Benzeneacetonitrile; Benzyl cyanide.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

-

PubChem. (2026, January 10). 2-(Benzylsulfanyl)acetonitrile. Retrieved from [Link]

-

CPAChem. (2018, September 13). Safety data sheet. Retrieved from [Link]

-

Mol-Instincts. (2025, May 20). 2-benzylsulfanylacetonitrile. Retrieved from [Link]

-

American Elements. (n.d.). 2-(benzylsulfanyl)acetonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl nitrile. NIST WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

-

PubMed. (2015, February 25). Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Route to phenylsulfonyl acetonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]

-

PubMed. (2000, February 25). Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. Retrieved from [Link]

-

ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

-

ScienceDirect. (n.d.). Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. Retrieved from [Link]

-

PubMed. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

Sources

- 1. Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Benzylsulfanyl)acetonitrile | C9H9NS | CID 12825490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 140-29-4 CAS MSDS (Benzeneacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. w3.ual.es [w3.ual.es]

- 10. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.ie [fishersci.ie]

- 12. kasturiaromatics.com [kasturiaromatics.com]

An In-depth Technical Guide to the Spectral Analysis of (Benzylsulfanyl)acetonitrile

Introduction

(Benzylsulfanyl)acetonitrile, also known as 2-(benzylthio)acetonitrile, is a versatile bifunctional organic compound featuring a nitrile group and a thioether linkage. Its structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide provides a comprehensive analysis of (Benzylsulfanyl)acetonitrile using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we can unequivocally confirm the molecular structure and identify key functional groups, providing researchers and drug development professionals with a robust analytical framework.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a foundational understanding of the molecule's structure allows for the prediction of its spectral characteristics.

Molecular Formula: C₉H₉NS[1]

Molecular Weight: 163.24 g/mol [1]

Structure:

Figure 1: Chemical structure of (Benzylsulfanyl)acetonitrile.

Based on this structure, we can anticipate the following:

-

¹H NMR: Signals for aromatic protons, and two distinct methylene (CH₂) groups.

-

¹³C NMR: Signals for aromatic carbons, two methylene carbons, and a nitrile carbon.

-

IR Spectroscopy: Characteristic absorption bands for C≡N, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns, notably the formation of a stable benzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of (Benzylsulfanyl)acetonitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[2]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[1][3] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[4]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts (δ) and multiplicities for all signals. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Table 1: Summary of ¹H NMR Data for (Benzylsulfanyl)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) | Protons on a benzene ring typically resonate in this region due to the deshielding effect of the ring current.[5][6] |

| ~3.80 | Singlet | 2H | Benzyl methylene (S-CH₂ -Ph) | The methylene protons are adjacent to both a sulfur atom and a phenyl group, placing their signal in this benzylic region.[5] The signal is a singlet as there are no adjacent protons for coupling. |

| ~3.30 | Singlet | 2H | Acetonitrile methylene (S-CH₂ -CN) | These protons are adjacent to the electron-withdrawing nitrile group and the sulfur atom, resulting in a downfield shift.[2] The signal is a singlet due to the absence of adjacent protons. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Summary of ¹³C NMR Data for (Benzylsulfanyl)acetonitrile

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136 | ipso-Carbon (Aromatic C) | The aromatic carbon directly attached to the CH₂S- group. Aromatic carbons typically resonate between 110-165 ppm.[7] |

| ~129, ~128, ~127 | Aromatic CH Carbons | Signals for the ortho, meta, and para carbons of the phenyl ring.[8][9] |

| ~117 | Nitrile Carbon (-C N) | The carbon of the nitrile group is moderately deshielded and typically appears in this region of the spectrum.[4][10] |

| ~36 | Benzyl Methylene (-C H₂-Ph) | The sp³ hybridized carbon of the benzyl group.[10] |

| ~20 | Acetonitrile Methylene (-C H₂-CN) | This sp³ hybridized carbon is shifted upfield relative to the benzyl methylene carbon. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a neat liquid sample can be analyzed between salt (NaCl or KBr) plates.[1]

-

Acquisition: Place a small drop of the neat liquid sample on the ATR crystal.

-

Spectrum Collection: Record the spectrum, typically over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption frequencies (in wavenumbers, cm⁻¹) and correlate them with specific molecular bonds and functional groups using correlation tables.[12][13]

Table 3: Summary of Key IR Absorptions for (Benzylsulfanyl)acetonitrile

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3060, ~3030 | Medium | Aromatic C-H Stretch | C-H stretching vibrations in aromatic rings typically occur just above 3000 cm⁻¹.[13] |

| ~2930 | Medium | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the methylene (CH₂) groups.[13] |

| ~2250 | Medium | Nitrile (C≡N) Stretch | The carbon-nitrogen triple bond has a characteristic, sharp absorption in this region.[13][14] This is a key diagnostic peak for the nitrile functional group. |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch | These absorptions are characteristic of the benzene ring skeleton vibrations.[13] |

| ~700, ~740 | Strong | Aromatic C-H Out-of-Plane Bend | The position of these strong bands can be indicative of the substitution pattern on the benzene ring (monosubstituted in this case).[13] |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z).[15] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which is useful for structure determination.[16][17]

Experimental Protocol: MS (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV).[18] This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, more stable ions and neutral radicals.[19]

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum Analysis

-

Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak at m/z = 163 , corresponding to the molecular weight of C₉H₉NS⁺•.

-

Base Peak and Key Fragmentation: The most significant fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond to form the highly stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺).[20] This fragment results in the base peak (most intense peak) at m/z = 91 .[21]

Figure 2: Primary fragmentation pathway in EI-MS.

Table 4: Summary of Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Structure | Notes |

| 163 | Molecular Ion | [C₆H₅CH₂SCH₂CN]⁺• | Confirms the molecular weight of the compound. |

| 91 | Tropylium Ion (rearranged from Benzyl Cation) | [C₇H₇]⁺ | This is the base peak, characteristic of compounds with a benzyl moiety.[20][21] Its high stability is due to its aromaticity (4n+2 π electrons). |

| 65 | Cyclopentadienyl Cation | [C₅H₅]⁺ | A common secondary fragment arising from the loss of acetylene (C₂H₂) from the tropylium ion (m/z 91). |

Integrated Spectral Analysis and Conclusion

The true power of spectroscopic analysis lies in the congruent narrative told by these distinct techniques.

-

Mass Spectrometry establishes the molecular mass at 163 amu and strongly suggests the presence of a benzyl group through the dominant m/z 91 fragment.

-

IR Spectroscopy confirms the key functional groups: the nitrile (C≡N stretch at ~2250 cm⁻¹), the aromatic ring (C=C and C-H stretches), and aliphatic C-H bonds.

-

NMR Spectroscopy provides the final, detailed map of the molecule. ¹H and ¹³C NMR data confirm the presence and connectivity of the monosubstituted phenyl ring, the benzyl methylene group, the thioether linkage, the second methylene group, and the nitrile group. The integration values in the ¹H NMR (5H:2H:2H) perfectly match the proton count of the proposed structure.

Collectively, the data from MS, IR, and NMR provide unambiguous and mutually reinforcing evidence that confirms the identity and structure of the sample as (Benzylsulfanyl)acetonitrile. This comprehensive analytical workflow is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Scribd. 13-C NMR Chemical Shift Table PDF. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Scribd. IR Correlation Table | PDF. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]

-

Science and Fun. 13C NMR chemical shifts. [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

University of Puget Sound. Table of characteristic proton NMR chemical shifts. [Link]

-

PubChem. 2-(Benzylsulfanyl)acetonitrile. [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

-

ACS Publications. (2014). Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ACS Publications. (2019). Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

-

SpectraBase. Benzylthioacetonitrile - Optional[Raman] - Spectrum. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

ACS Publications. Metal-Ligand Cooperative Activation of Nitriles by a Ruthenium Complex with a De-Aromatized PNN Pincer - Supporting Information. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the...[Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Journal of Molecular Structure. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

ResearchGate. 13 C NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU.[Link]

-

SpectraBase. Phenylsulfonyl-acetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Benzyl nitrile - the NIST WebBook. [Link]

-

Journal of The American Society for Mass Spectrometry. Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. [Link]

-

National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]

-

Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

-

PMC. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. [Link]

-

ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues....[Link]

Sources

- 1. 2-(Benzylsulfanyl)acetonitrile | C9H9NS | CID 12825490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. rsc.org [rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. science-and-fun.de [science-and-fun.de]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of (Benzylsulfanyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzylsulfanyl)acetonitrile, a versatile organosulfur nitrile, holds significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the most probable and efficient synthetic route for its preparation. While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis relies on well-established and fundamental principles of organic chemistry. This guide will delve into the core synthetic strategy, providing a detailed, step-by-step protocol, mechanistic insights, and a discussion of alternative approaches. The content is structured to offer both a practical laboratory guide and a deeper understanding of the underlying chemical logic, empowering researchers to confidently synthesize and utilize this valuable compound.

Introduction: The Chemical Significance of (Benzylsulfanyl)acetonitrile

(Benzylsulfanyl)acetonitrile, with the chemical formula C₉H₉NS, belongs to the class of α-thio-substituted nitriles. The molecule incorporates a benzyl group, a sulfur atom, and a nitrile functionality. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The sulfur atom can be oxidized to sulfoxides and sulfones, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methylene bridge is activated by both the sulfur and the nitrile, making it susceptible to deprotonation and subsequent alkylation or acylation. These properties open avenues for the synthesis of a diverse range of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.

The Core Directive: A Logical Approach to Synthesis

The most logical and historically precedented approach to the synthesis of (Benzylsulfanyl)acetonitrile is through a nucleophilic substitution reaction. This can be envisioned in two primary ways:

-

Route A: The reaction of benzyl mercaptan with chloroacetonitrile.

-

Route B: The reaction of benzyl chloride with mercaptoacetonitrile.

Both routes are viable and rely on the formation of a carbon-sulfur bond. For the purpose of this guide, we will focus on Route A as the core directive. This choice is based on the ready commercial availability and straightforward preparation of the starting materials, benzyl mercaptan and chloroacetonitrile.

Mechanistic Causality: The SN2 Pathway

The reaction between benzyl mercaptan and chloroacetonitrile proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a suitable base, benzyl mercaptan is deprotonated to form the benzyl thiolate anion. This thiolate is a potent nucleophile that attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group in a single, concerted step.

The choice of base is critical to ensure the efficient formation of the thiolate without promoting side reactions. A moderately strong base, such as sodium carbonate or potassium carbonate, is often sufficient. The use of a stronger base, like sodium hydroxide, could lead to the hydrolysis of the nitrile group.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Benzyl Mercaptan | C₇H₈S | 124.21 | 12.4 g (11.8 mL) | 0.1 | Handle in a fume hood due to strong odor. |

| Chloroacetonitrile | C₂H₂ClN | 75.51 | 7.55 g (6.7 mL) | 0.1 | Lachrymator; handle with care in a fume hood. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.7 g | 0.15 | Anhydrous, finely powdered. |

| Acetone | C₃H₆O | 58.08 | 200 mL | - | Dry, reagent grade. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction. |

| Saturated NaCl Solution | - | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl mercaptan (12.4 g, 0.1 mol), chloroacetonitrile (7.55 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol) in 200 mL of dry acetone.

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The acetone is then removed from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is dissolved in 100 mL of diethyl ether and transferred to a separatory funnel. The organic layer is washed with 50 mL of water and then with 50 mL of saturated sodium chloride solution to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (Benzylsulfanyl)acetonitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless to pale yellow oil.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Approaches and Considerations

As previously mentioned, an alternative route involves the reaction of benzyl chloride with mercaptoacetonitrile. This method is also based on the SN2 mechanism. However, mercaptoacetonitrile is less common and potentially less stable than chloroacetonitrile.

Another consideration is the choice of solvent. While acetone is effective, other polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) can also be used. The choice of solvent can influence the reaction rate and the solubility of the reagents.

For large-scale synthesis, it is crucial to consider the safety aspects of handling benzyl mercaptan and chloroacetonitrile, both of which are hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion: A Foundation for Further Discovery

The synthesis of (Benzylsulfanyl)acetonitrile, while not marked by a singular "discovery" event, is a testament to the power and predictability of fundamental organic reactions. The SN2 reaction between a benzyl thiol and a haloacetonitrile provides a reliable and efficient route to this versatile building block. By understanding the underlying mechanism and the rationale behind the experimental protocol, researchers are well-equipped to prepare this compound and explore its potential in the development of new medicines and materials. This guide serves as a robust starting point for such endeavors, encouraging further innovation in the field of synthetic chemistry.

References

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link] [1]2. U.S. Patent US4740623A. Method for preparation of benzyl mercaptan. Available at: [2]3. ResearchGate. Chloroacetonitrile. Available at: [Link] [3]4. Wikipedia. Benzyl chloride. Available at: [Link] [4]5. PrepChem. Preparation of benzyl mercaptan. Available at: [Link]

Sources

Solubility of (Benzylsulfanyl)acetonitrile in various organic solvents

An In-depth Technical Guide to the Solubility of (Benzylsulfanyl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzylsulfanyl)acetonitrile is a significant organic compound utilized in various synthetic pathways within pharmaceutical and chemical research. Its molecular structure, incorporating a non-polar benzyl group, a polar nitrile function, and a thioether linkage, results in a nuanced solubility profile that is critical for reaction optimization, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of (Benzylsulfanyl)acetonitrile. It moves beyond a simple listing of data to offer a robust theoretical foundation grounded in solute-solvent interactions, a detailed experimental protocol for quantitative solubility determination, and a logical framework for interpreting the resulting data. This document is designed to empower researchers to generate reliable solubility data and apply it effectively in their work.

Physicochemical Profile of (Benzylsulfanyl)acetonitrile

A molecule's structure is the primary determinant of its physical properties, including solubility. (Benzylsulfanyl)acetonitrile (C₉H₉NS) possesses distinct functional regions that dictate its interaction with various solvents:

-

The Benzyl Group (C₆H₅CH₂-): This large, non-polar aromatic group is hydrophobic and primarily engages in van der Waals interactions. Its presence suggests a favorable solubility in non-polar or weakly polar organic solvents.

-

The Thioether Linkage (-S-): The sulfur atom in the thioether group is more polarizable than a carbon atom but less electronegative than oxygen. It can act as a weak hydrogen bond acceptor and contributes moderate polarity to the molecule.

-

The Acetonitrile Moiety (-CH₂C≡N): The nitrile group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond. It is a good hydrogen bond acceptor. This region of the molecule favors interactions with polar solvents.

The overall solubility of (Benzylsulfanyl)acetonitrile is therefore a balance between these competing influences. It is not expected to be soluble in water due to the dominance of the hydrophobic benzyl group but should exhibit solubility in a range of organic solvents.

Table 1: Physicochemical Properties of (Benzylsulfanyl)acetonitrile

| Property | Value | Source |

| Chemical Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol | [1][2] |

| IUPAC Name | 2-(benzylsulfanyl)acetonitrile | [1][2] |

| Appearance | Liquid | [1] |

| CAS Number | 17377-30-9 | [2] |

Theoretical Framework: Principles of Solvation

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This empirical rule states that substances with similar intermolecular forces are likely to be soluble in one another. The primary forces at play are:

-

Van der Waals Forces: Weak, temporary attractive forces that occur between all molecules. They are the dominant force for non-polar compounds.

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom.

The interplay of these forces between (Benzylsulfanyl)acetonitrile and a solvent determines the extent of dissolution.

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium (or shake-flask) method is a widely accepted standard.[4] This method involves allowing an excess of the solute to equilibrate with the solvent until the solution is saturated, followed by quantification of the dissolved solute.

Materials and Equipment:

-

(Benzylsulfanyl)acetonitrile

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Toluene, Hexane, Dichloromethane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (Benzylsulfanyl)acetonitrile to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of (Benzylsulfanyl)acetonitrile in the saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of (Benzylsulfanyl)acetonitrile at 25 °C (Template)

| Solvent Category | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Non-Polar | Hexane | 1.88 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.38 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Dichloromethane | 9.08 | [Experimental Data] | [Experimental Data] |

| Acetone | 20.7 | [Experimental Data] | [Experimental Data] | |

| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] | |

| Polar Protic | Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |

| Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

Interpreting the Results:

-

High solubility in Hexane or Toluene would confirm the significant influence of the non-polar benzyl group.

-

High solubility in Acetonitrile would be driven by strong dipole-dipole interactions between the solvent's nitrile group and the solute's nitrile group.[5][6][7][8]

-

Solubility in alcohols like Methanol and Ethanol will depend on the balance between hydrogen bonding with the nitrile group and the overall hydrophobic character of the molecule. Generally, solubility is expected to be higher in these solvents than in highly non-polar ones like hexane.

Safety and Handling

While a specific, comprehensive safety data sheet for (Benzylsulfanyl)acetonitrile is not widely available, prudent laboratory practices for handling organic nitriles and thioethers must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9][10]

-

Exposure Controls: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat or ignition sources.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste. Do not allow the product to enter drains.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- LibreTexts. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Unknown Source. (2022). Safety data sheet.

- American Elements. (n.d.). 2-(benzylsulfanyl)acetonitrile.

- ChemicalBook. (n.d.). 2-(benzylsulfanyl)acetonitrile CAS#.

- PubChem. (2026). 2-(Benzylsulfanyl)acetonitrile.

- Sigma-Aldrich. (n.d.). Acetonitrile - SAFETY DATA SHEET.

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

- Organic Syntheses. (n.d.). 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile.

- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.

- ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.

- PubChem. (n.d.). Phenylacetonitrile.

- ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.

- ResearchGate. (n.d.). Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in....

- PubChem. (n.d.). 4-Benzyloxyphenylacetonitrile.

- ResearchGate. (n.d.). Solubility comparison in acetonitrile.

- Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4).

- BenchChem. (n.d.). Navigating the Solubility Landscape of Diphenylacetonitrile in Organic Solvents: A Technical Guide.

- MDPI. (n.d.). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(Benzylsulfanyl)acetonitrile | C9H9NS | CID 12825490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. agilent.com [agilent.com]

Navigating the Synthesis and Handling of (Benzylsulfanyl)acetonitrile: A Comprehensive Technical Guide for the Research Scientist

For the discerning researcher in drug development and organic synthesis, the novel compound (Benzylsulfanyl)acetonitrile presents both significant opportunities and critical safety challenges. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and emergency management. As a nitrile, this compound is presumed to share toxicological properties with other organic cyanides, necessitating a meticulous and informed approach to laboratory practice. The protocols and insights herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel while advancing critical research.

Hazard Identification and Risk Assessment: Understanding the Threat

(Benzylsulfanyl)acetonitrile, with the molecular formula C₉H₉NS, is a nitrile compound.[1] While specific toxicological data for this molecule is not extensively documented in publicly available literature, the presence of the cyano functional group (C≡N) warrants its treatment as a potentially highly toxic substance.[2] Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[2][3] Therefore, exposure via inhalation, dermal contact, or ingestion could lead to severe or fatal systemic toxicity.[4]

The primary hazards associated with compounds of this class include:

-

Acute Toxicity: Rapid onset of symptoms such as headache, dizziness, nausea, vomiting, and respiratory distress.[5][6] Severe exposure can lead to convulsions, loss of consciousness, coma, and death within minutes.[3][5]

-

Dermal Absorption: Many nitriles can be absorbed through the skin, making dermal contact a significant route of exposure.[7][8]

-

Inhalation Hazard: Volatility and the potential for aerosolization during handling present a serious inhalation risk.

-

Reactivity: Nitriles can be incompatible with strong acids, bases, and oxidizing agents.[2][9] Contact with acids may lead to the release of highly toxic hydrogen cyanide (HCN) gas.[5][10]

A thorough risk assessment must be conducted before any procedure involving (Benzylsulfanyl)acetonitrile. This should consider the quantities being used, the specific experimental conditions, and the potential for exposure.

Table 1: GHS Classification for Analogous Compounds (Phenylacetonitrile)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. |

Source: Adapted from Sigma-Aldrich Safety Data Sheet for Phenylacetonitrile.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling (Benzylsulfanyl)acetonitrile, a combination of robust engineering controls and appropriate PPE is mandatory.[11]

Engineering Controls

-

Fume Hood: All manipulations of (Benzylsulfanyl)acetonitrile, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[12][13]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Designated Work Area: Establish a clearly marked designated area for working with (Benzylsulfanyl)acetonitrile to restrict access and prevent cross-contamination.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final and most personal line of defense.

-

Hand Protection: Double gloving with nitrile gloves is recommended.[5][12] Nitrile gloves offer good resistance to many organic solvents but should be changed immediately upon suspected contamination.[11]

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[5][13]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[12][13] For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[12]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator is required.[14]

Caption: Workflow for PPE selection, donning, and doffing.

Standard Operating Procedures: A Step-by-Step Guide to Safety

Adherence to a strict, well-defined Standard Operating Procedure (SOP) is paramount.

Storage

-

Store (Benzylsulfanyl)acetonitrile in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[9]

-

Store in a locked cabinet or an area accessible only to authorized personnel.[12]

Handling and Use

-

Preparation: Before beginning work, ensure that all necessary safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in good working order.[5][12] Confirm the availability of a cyanide antidote kit and that personnel are trained in its use, if deemed necessary by a site-specific risk assessment.[6][10]

-

Aliquotting and Transfer: Conduct all transfers of (Benzylsulfanyl)acetonitrile within a chemical fume hood.[5] Use appropriate tools (e.g., spatulas, syringes) to minimize the generation of dust or aerosols.

-

Experimental Setup: Ensure that all reaction vessels are properly secured and that the setup is designed to prevent leaks or spills.

-

Working Alone: Never work with highly toxic compounds like nitriles alone.[5][12]

Decontamination and Waste Disposal

-

Decontamination: To decontaminate surfaces and glassware, first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within a fume hood.[5]

-

Waste Disposal: All waste materials contaminated with (Benzylsulfanyl)acetonitrile, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[12] Do not dispose of this material down the drain.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

Spills

-

Evacuate: Evacuate the immediate area and alert nearby personnel.[5]

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the contaminant.

-

Contain: For small spills, use an absorbent material like vermiculite or sand to contain the liquid.[6]

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area as described in section 3.3.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6][12] Do not use water, as it may react with the compound or spread contamination.[10]

-

Hazardous Combustion Products: Fires involving nitriles may produce highly toxic hydrogen cyanide gas and nitrogen oxides.[2][9] First responders must wear self-contained breathing apparatus.[10]

Personnel Exposure

Speed is of the essence in any exposure scenario.[3]

-

Inhalation: Immediately move the affected person to fresh air.[12] Call for emergency medical assistance.[5] If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[3] Administer 100% oxygen if available and you are trained to do so.[3][10]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[3][12] Seek immediate medical attention.

-

Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Provide the Safety Data Sheet (or this guide, in its absence) for the compound to the responding medical personnel.[5]

Caption: Emergency response flowchart for personnel exposure.

Conclusion: Fostering a Culture of Safety

(Benzylsulfanyl)acetonitrile is a compound that demands the utmost respect and caution. By integrating the principles of hazard assessment, robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols, researchers can safely unlock its potential in drug discovery and development. This guide serves as a foundational document, to be supplemented by institution-specific training and a proactive, vigilant culture of safety within the laboratory.

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

First aid for cyanide exposure. OHS Information Sheet - Health Safety & Wellbeing. [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

-

Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. GOV.UK. [Link]

-

2-(Benzylsulfanyl)acetonitrile | C9H9NS | CID 12825490. PubChem. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

-

SAFETY DATA SHEET - Unigel. Unigel. [Link]

-

NITRILES. CDC Stacks. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

-